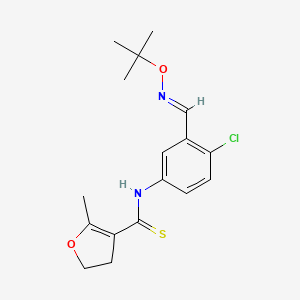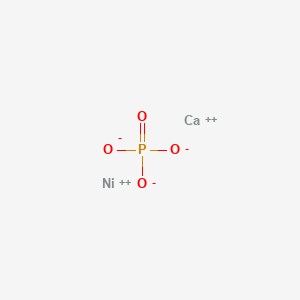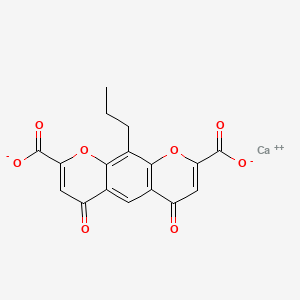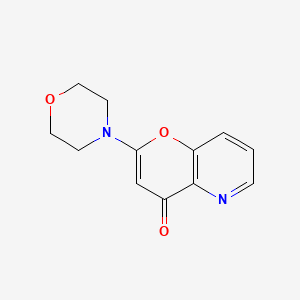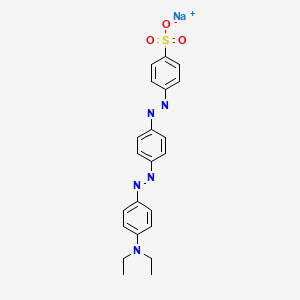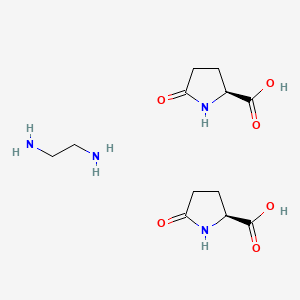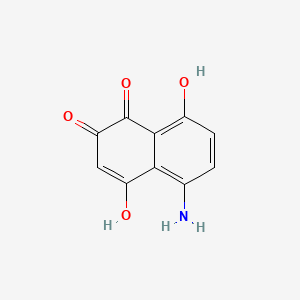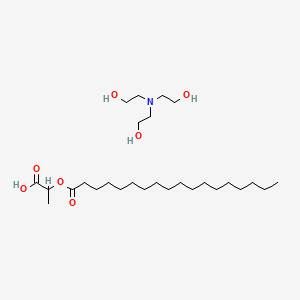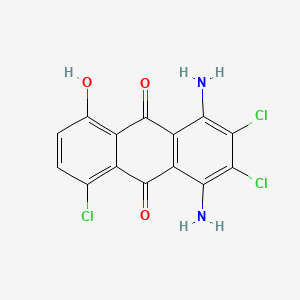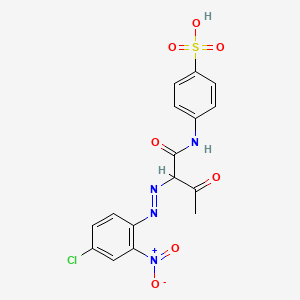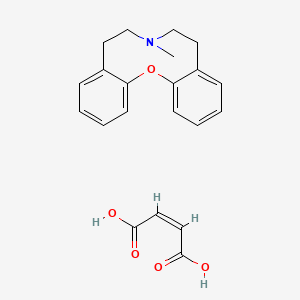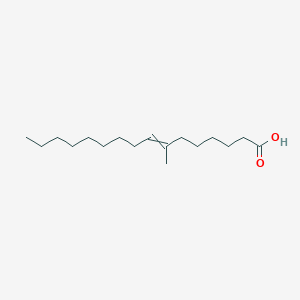
7-Methylhexadec-7-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylhexadec-7-enoic acid is a long-chain fatty acid with the molecular formula C17H32O2. This compound is characterized by a methyl group attached to the seventh carbon of a hexadecenoic acid chain, which contains a double bond at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhexadec-7-enoic acid can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor, such as a hexadecenoic acid derivative, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a strong base or an organometallic compound, to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chemical reactors where the precursor compounds are subjected to high temperatures and pressures in the presence of catalysts. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 7-Methylhexadec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The double bond can be reduced to form saturated fatty acids using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Alcohols, amines, acid or base catalysts.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
7-Methylhexadec-7-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and as a standard in analytical chemistry techniques.
Biology: The compound is studied for its role in lipid metabolism and its presence in various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in disease mechanisms.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 7-Methylhexadec-7-enoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, modulating the activity of enzymes and receptors involved in lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Hexadec-7-enoic acid: Similar structure but lacks the methyl group at the seventh position.
Methyl (Z)-7-hexadecenoate: An ester derivative of 7-Methylhexadec-7-enoic acid.
7-Methyl-6-hexadecenoic acid: Another methylated hexadecenoic acid with the methyl group at a different position
Uniqueness: this compound is unique due to the specific positioning of the methyl group and the double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
40663-81-8 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
7-methylhexadec-7-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-10-13-16(2)14-11-9-12-15-17(18)19/h13H,3-12,14-15H2,1-2H3,(H,18,19) |
InChI Key |
ALJOJLIRBPKVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(C)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


